
In-depth Technical Guide to the Structure
Elucidation of Bis(4-

diethylaminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Bis(4-

diethylaminophenyl)methanol

Cat. No.: B086729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and

methodologies used in the structural elucidation of Bis(4-diethylaminophenyl)methanol. The

information presented is intended to assist researchers in confirming the identity and purity of

this compound through a combination of spectroscopic and analytical techniques.

Compound Overview
Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is a

chemical intermediate often used in the synthesis of dyes and other complex organic

molecules. Its chemical formula is C₂₁H₃₀N₂O, with a molecular weight of 326.48 g/mol .

Accurate structural confirmation is critical for its application in further chemical synthesis and

research.

Spectroscopic and Analytical Data
The structural confirmation of Bis(4-diethylaminophenyl)methanol relies on the synergistic

interpretation of data from various analytical techniques, primarily Mass Spectrometry (MS),

Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its elemental composition and structural features.

Table 1: Mass Spectrometry Data for Bis(4-diethylaminophenyl)methanol[1]

m/z Relative Intensity (%) Proposed Fragment Ion

326 46.2 [M]⁺ (Molecular Ion)

311 56.6 [M - CH₃]⁺

310 68.8 [M - H₂O]⁺

309 80.2 [M - OH]⁺

295 100.0 [M - CH₂CH₃]⁺

267 13.4 [M - N(CH₂CH₃)₂]⁺

251 16.7 [C₁₇H₁₉N₂]⁺

176 12.9 [C₁₂H₁₈N]⁺

148 18.9 [C₁₀H₁₄N]⁺

Interpretation: The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 326,

which corresponds to the molecular weight of Bis(4-diethylaminophenyl)methanol. The base

peak at m/z 295 suggests a stable fragment resulting from the loss of an ethyl group. Other

significant fragments can be attributed to the loss of a methyl group, a hydroxyl group, and a

diethylamino group, all of which are consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of an organic molecule. While specific, experimentally-derived spectra for Bis(4-
diethylaminophenyl)methanol are not readily available in public databases, a predicted ¹H

and ¹³C NMR analysis is presented below based on the known chemical structure and typical

chemical shifts for similar compounds.
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Table 2: Predicted ¹H NMR Spectral Data for Bis(4-diethylaminophenyl)methanol (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2 d 4H Ar-H (ortho to CHOH)

~6.6 d 4H Ar-H (meta to CHOH)

~5.7 s 1H CH-OH

~3.3 q 8H N-CH₂-CH₃

~2.5 s 1H CH-OH

~1.1 t 12H N-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for Bis(4-diethylaminophenyl)methanol (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~147 Ar-C (para to CHOH, attached to N)

~134 Ar-C (ipso to CHOH)

~128 Ar-C (ortho to CHOH)

~111 Ar-C (meta to CHOH)

~75 CH-OH

~44 N-CH₂-CH₃

~13 N-CH₂-CH₃

Interpretation: The predicted ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons, the methine proton of the alcohol, and the ethyl groups of the diethylamino

substituents. The aromatic region would likely display two doublets corresponding to the AA'BB'

spin system of the para-substituted phenyl rings. The ¹³C NMR spectrum would complement

this by showing the expected number of carbon signals, with the carbon bearing the hydroxyl
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group appearing in the typical range for a secondary alcohol, and the aromatic carbons

showing shifts influenced by the electron-donating diethylamino groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for Bis(4-diethylaminophenyl)methanol

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2975-2850 Strong C-H stretch (aliphatic)

1610-1580 Medium-Strong C=C stretch (aromatic ring)

1520-1480 Medium-Strong C=C stretch (aromatic ring)

1300-1000 Strong
C-O stretch (secondary

alcohol)

1250-1180 Strong C-N stretch (aromatic amine)

Interpretation: The IR spectrum is expected to be characterized by a strong, broad absorption

band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol,

broadened due to hydrogen bonding. Strong C-H stretching bands for the aliphatic ethyl groups

and medium-intensity bands for the aromatic C-H stretches would also be present. The

presence of the aromatic rings would be confirmed by C=C stretching absorptions in the 1610-

1480 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol and a C-N stretching

band for the aromatic amine would also be key diagnostic peaks.

Experimental Protocols
The following are generalized experimental protocols for the techniques used in the structure

elucidation of Bis(4-diethylaminophenyl)methanol. Instrument parameters should be

optimized for the specific equipment used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Bis(4-
diethylaminophenyl)methanol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters: Acquire the spectrum at room temperature with a sufficient number of scans

to obtain a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR should be

used.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and

a greater number of scans will be necessary compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a

background spectrum of the empty sample holder (or clean ATR crystal) and subtract it
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from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct insertion probe (for solid

samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Data Acquisition:

Instrument: Mass spectrometer (e.g., Quadrupole, Time-of-Flight).

Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflow for Structure Elucidation
The process of elucidating the structure of Bis(4-diethylaminophenyl)methanol follows a

logical progression of analytical techniques.
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Synthesis & Purification

Data Interpretation & Structure Confirmation

Synthesis of Bis(4-diethylaminophenyl)methanol

Purification (e.g., Recrystallization)

Mass Spectrometry (MS)

Provides Molecular Weight and Fragmentation

NMR Spectroscopy (¹H & ¹³C)

Provides Carbon-Hydrogen Framework

Infrared (IR) Spectroscopy

Identifies Functional Groups

Combined Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Logical workflow for the structure elucidation of Bis(4-diethylaminophenyl)methanol.

Conclusion
The structural elucidation of Bis(4-diethylaminophenyl)methanol is achieved through a

combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique

provides unique and complementary information that, when interpreted together, allows for the

unambiguous confirmation of the molecule's identity and structure. The data and protocols

presented in this guide serve as a valuable resource for researchers working with this

compound, ensuring its correct identification for use in further scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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